molecular formula C15H21N3O B2396619 N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide CAS No. 1444300-24-6

N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide

Cat. No. B2396619
CAS RN: 1444300-24-6
M. Wt: 259.353
InChI Key: IOSOQNBVJMVVJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide, also known as CTAP, is a small molecule that has been extensively studied for its potential use in scientific research. CTAP is a selective antagonist of the mu-opioid receptor, which is a target for many pain medications. The molecule has been shown to have potential applications in the study of addiction, pain management, and other neurological disorders.

Mechanism of Action

N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide is a selective antagonist of the mu-opioid receptor, which is a target for many pain medications. The molecule binds to the receptor and blocks the effects of opioids such as morphine and fentanyl. N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide has been shown to be highly selective for the mu-opioid receptor, with little or no activity at other opioid receptors.
Biochemical and Physiological Effects:
N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide has been shown to have a number of biochemical and physiological effects. The molecule has been shown to block the effects of opioids such as morphine and fentanyl, which can be useful in the study of addiction and pain management. N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide has also been shown to have effects on the brain's reward system, which can be useful in the study of addiction and other neurological disorders.

Advantages and Limitations for Lab Experiments

N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide has several advantages for use in lab experiments. The molecule is highly selective for the mu-opioid receptor, which allows for precise targeting of this receptor in studies of addiction and pain management. N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide is also relatively stable and easy to synthesize, which makes it a useful tool for researchers. However, N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide has some limitations, including the fact that it is not a natural product and may not accurately mimic the effects of endogenous opioids.

Future Directions

There are several potential future directions for research involving N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide. One area of interest is the study of the role of the mu-opioid receptor in addiction and pain management. N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide may be useful in developing new treatments for these conditions. Another area of interest is the study of the brain's reward system and the mechanisms of drug addiction. N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide may be useful in developing new therapies for addiction and other neurological disorders. Finally, N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide may be useful in the study of other opioid receptors and their potential roles in disease states.

Synthesis Methods

The synthesis of N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide involves several steps, including the reaction of 1-ethyl-2-methyl-5-nitroimidazole with cyclobutanone, followed by reduction of the resulting nitro compound with zinc and ammonium chloride. The resulting cyclobutyl ketone is then reacted with 3-acetylpyrrole in the presence of acetic anhydride and a catalyst to yield N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide.

Scientific Research Applications

N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide has been extensively studied for its potential use in scientific research. The molecule has been shown to have potential applications in the study of addiction, pain management, and other neurological disorders. N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide has been used in animal models to study the role of the mu-opioid receptor in addiction and pain management. The molecule has also been used in studies of the brain's reward system and the mechanisms of drug addiction.

properties

IUPAC Name

N-(1-cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-5-18-11(2)9-13(12(18)3)14(19)17(4)15(10-16)7-6-8-15/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSOQNBVJMVVJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C1C)C(=O)N(C)C2(CCC2)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.